![molecular formula C16H12N4O4S B2744618 N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide CAS No. 391217-99-5](/img/structure/B2744618.png)
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide
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Description
“N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide” is a compound used for scientific research needs . It is also known by registry numbers ZINC000000096479 .
Molecular Structure Analysis
The molecular structure of a compound similar to “N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide”, “N-(6-Acetamido-1,3-benzothiazol-2-yl)-N 3-[2-nitro-4-(trifluoromethyl)phenyl]-β-alaninamide”, has a molecular formula of C19H16F3N5O4S .Scientific Research Applications
Antimicrobial Activity
The benzothiazole nucleus is known for its antimicrobial properties. Derivatives of this compound have been reported to exhibit potent antibacterial activity against various bacterial strains, including Escherichia coli and Micrococcus luteus . This makes it a valuable candidate for the development of new antibiotics or disinfectants.
Anticancer Agent
Benzothiazole derivatives have shown promise as antitumor agents. Their ability to interfere with cellular processes makes them potential candidates for cancer therapy, particularly in targeting specific cancer cell lines or in combination therapies .
Anti-inflammatory Properties
Compounds containing the benzothiazole moiety have demonstrated significant anti-inflammatory activities. This suggests their potential use in treating inflammatory diseases and conditions, such as arthritis or asthma .
Antidiabetic Applications
The benzothiazole structure has been associated with antidiabetic effects. It could be explored further for the synthesis of new drugs aimed at managing diabetes, possibly by affecting insulin release or glucose metabolism .
Urease Inhibitory Activities
Research indicates that benzothiazole derivatives can act as urease inhibitors. This is particularly relevant in the treatment of diseases caused by urease-producing bacteria, such as urinary tract infections .
Analgesic Effects
Some benzothiazole compounds have been found to possess analgesic properties, which could be beneficial in the development of pain management medications .
Anticonvulsant Potential
The benzothiazole nucleus may also play a role in anticonvulsant drug development. Its derivatives could help in the treatment of epilepsy or other seizure-related disorders .
Antifungal Activity
Similar to their antibacterial properties, benzothiazole derivatives can also be effective against fungal infections, offering a potential avenue for antifungal drug development .
properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4S/c1-9(21)17-10-6-7-12-14(8-10)25-16(18-12)19-15(22)11-4-2-3-5-13(11)20(23)24/h2-8H,1H3,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCVOJFGXUHBOIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-nitrobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.